REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](CC#N)=[C:4]([O:11][CH3:12])[CH:3]=1.[OH-:13].[K+].[CH2:15]([OH:18])[CH2:16]O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:16][C:15]([OH:18])=[O:13])=[C:4]([O:11][CH3:12])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)CC#N)OC
|
Name
|
|
Quantity
|
83.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)CC(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |